molecular formula C17H17NO5S B2632341 2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid CAS No. 191326-98-4

2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

Cat. No. B2632341
CAS RN: 191326-98-4
M. Wt: 347.39
InChI Key: SSLDMNORZOIZGF-UHFFFAOYSA-N
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Description

The compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known to have diverse biological activities and are used in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, isoquinoline derivatives can be synthesized using various methods. For example, the protodeboronation of pinacol boronic esters has been used in the synthesis of similar compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone has been achieved through a series of reactions starting from isoquinoline, highlighting a method to obtain hydroxy-isoquinolinone derivatives, which could serve as a foundation for further modifications, including sulfonylation processes similar to those used in the target compound (Huang Wei-yi, 2006).
  • Research on 4-hydroxyquinolones-2 demonstrated cyclization processes that yield substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, which is relevant to the synthesis pathway of sulfonyl isoquinoline derivatives (I. Ukrainets et al., 2014).

Biological Activities and Applications

  • The synthesis of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide demonstrates the potential for creating biologically active sulfonamide derivatives, which could imply similar activities for the target compound (Hayun et al., 2012).
  • A study on the synthesis and COX-2 inhibitory activity of quinazolinone derivatives with para-sulfonamides groups indicates that these compounds, including those structurally related to the target molecule, could have significant anti-inflammatory properties (Hayun et al., 2012).
  • The research on the synthesis and antibacterial activity of quinazolinone derivatives highlights their significant activity against various bacterial strains, suggesting potential antimicrobial applications for sulfonyl isoquinoline derivatives (Osarodion Peter Osarumwense, 2022).

Material Science and Other Applications

  • Phosphoric acid-doped sulfonated poly(tetra phenyl isoquinoline ether sulfone) copolymers have been synthesized, indicating potential high-temperature proton exchange membrane applications. This showcases the versatility of isoquinoline derivatives in material science beyond biological activities (D. Seo et al., 2013).

properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-23-14-6-8-15(9-7-14)24(21,22)18-11-13-5-3-2-4-12(13)10-16(18)17(19)20/h2-9,16H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLDMNORZOIZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrochloride is reacted with 4-methoxybenzenesulfonyl chloride in dichloromethane in the presence of triethylamine, to give 2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinoline carboxylic acid.
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